3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
Description
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a sulfonated thiophene-carboxamide derivative characterized by a 2,6-dichlorobenzyl sulfonyl group at the 3-position of the thiophene ring and a 4-methylphenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfonyl]-N-(4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S2/c1-12-5-7-13(8-6-12)22-19(23)18-17(9-10-26-18)27(24,25)11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKYOKIHWGUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16Cl2N2O2S2
- Molecular Weight : 394.34 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- In Vitro Studies :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays.
- A study reported that derivatives with similar sulfonamide structures have demonstrated activity against multi-drug resistant strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties.
- Mechanism of Action :
- Experimental Results :
- In animal models, the compound demonstrated a reduction in edema and inflammation comparable to standard anti-inflammatory drugs such as indomethacin and celecoxib. The percentage of edema inhibition was recorded at various time intervals post-administration (Table 1).
Table of Biological Activity Results
| Compound | Edema Inhibition (%) | 1 Hour | 3 Hours | 6 Hours |
|---|---|---|---|---|
| Control | - | 0 | 0 | 0 |
| Indomethacin | 96.6 | 70.7 | 96 | 96.6 |
| Celecoxib | 94.7 | 68.9 | 95.5 | 94.7 |
| Test Compound | 92 | 74.1 | 88.7 | 92 |
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anti-inflammatory Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and reported activities:
Substituent Effects on Physicochemical Properties
- Sulfonyl vs. Sulfanyl Groups: Sulfonyl (SO₂) analogs (e.g., Target, ) exhibit higher polarity and oxidative stability compared to sulfanyl (S-) derivatives (e.g., ).
- Halogenation Patterns: The 2,6-dichlorobenzyl group in the Target and analogs () contributes to lipophilicity (LogP ~5.5) and may facilitate halogen-bonding interactions in biological systems.
- Aryl Substituents : The 4-methylphenyl group in the Target likely enhances metabolic stability compared to electron-deficient aryl groups (e.g., 4-CF₃O in ). Steric effects from 3,4-dimethylphenyl () may reduce membrane permeability but improve target selectivity.
Stability and Commercial Availability
- In contrast, sulfanyl analogs () may face oxidative degradation risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
